molecular formula C13H10FNO B1207526 n-(3-Fluorophenyl)benzamide CAS No. 1629-15-8

n-(3-Fluorophenyl)benzamide

Cat. No. B1207526
CAS RN: 1629-15-8
M. Wt: 215.22 g/mol
InChI Key: KOUNOYCEOGJXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)benzamide is a member of benzamides.

Scientific Research Applications

Polymorphism in Crystal Structure

N-(3-Fluorophenyl)benzamide exhibits concomitant polymorphism due to disorder in its crystal structure. This disorder leads to two different forms: the plate form crystallizes in the monoclinic centrosymmetric space group C2/c, and the needle form in the noncentrosymmetric space group P21. These forms are characterized by subtle variations in molecular conformation and intermolecular interactions, resulting in packing polymorphism (Chopra & Row, 2008).

Antipathogenic Activity

N-(3-Fluorophenyl)benzamide derivatives have been synthesized and tested for antipathogenic activity. These derivatives exhibit significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. This research demonstrates the potential of these compounds as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antitumor Activity

A specific benzamide derivative, MS-27-275, has shown significant antitumor activity against various human tumor cell lines. This derivative inhibits histone deacetylase, leading to changes in cell cycle distribution and induction of apoptosis. In vivo, it has strongly inhibited tumor growth in multiple lines, suggesting its potential as a novel chemotherapeutic strategy (Saito et al., 1999).

Non-Acidic Antiinflammatory Compounds

N-(3-Fluorophenyl)benzamide derivatives have been synthesized as non-acidic antiinflammatory compounds. They have shown promising results in reducing the production of reactive oxygen species and may act by interfering with transmembrane events (Robert et al., 1994).

Crystal Structures and Intermolecular Interactions

Studies on the crystal structures of N-(3-Fluorophenyl)benzamide derivatives have provided insights into their intermolecular interactions. These include hydrogen bonds and weak but highly directional C-H···F interactions, which play a crucial role in the molecular packing and polymorphic behavior of these compounds (Suchetan et al., 2016).

Modulation of Receptors

N-(3-Fluorophenyl)benzamide derivatives have been shown to modulate metabotropic glutamate receptor 5 (mGluR5) in rat cortical astrocytes. These findings highlight the potential of these derivatives in influencing receptor activity and possibly contributing to the treatment of neurological disorders (de Paulis et al., 2006).

Antimicrobial Activity

Derivatives of N-(3-Fluorophenyl)benzamide have been evaluated for their antifungal and antibacterial activity, displaying high efficacy against fungi and Gram-positive microorganisms. This suggests their potential as antimicrobial agents (Carmellino et al., 1994).

Excited State Intramolecular Proton Transfer

The aqueous fluoride chemosensor N-(3-Fluorophenyl)benzamide has been investigated for its excited state intramolecular proton transfer mechanism. This research aids in understanding the sensing mechanisms of such chemosensors (Chen, Zhou, Zhao, & Chu, 2014).

Novel Cancer Therapeutics

N-(3-Fluorophenyl)benzamide derivatives have been explored for their potential as isotype-selective histone deacetylase inhibitors. These compounds have shown promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

properties

CAS RN

1629-15-8

Product Name

n-(3-Fluorophenyl)benzamide

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H10FNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)

InChI Key

KOUNOYCEOGJXJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(3-Fluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
n-(3-Fluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
n-(3-Fluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
n-(3-Fluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
n-(3-Fluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
n-(3-Fluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.